Home > Products > Screening Compounds P61935 > L-Arginine Orotate
L-Arginine Orotate -

L-Arginine Orotate

Catalog Number: EVT-1786921
CAS Number:
Molecular Formula: C11H18N6O6
Molecular Weight: 330.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Arginine Orotate is a compound formed from the amino acid L-arginine and orotic acid. L-arginine is a semi-essential amino acid that plays a crucial role in protein synthesis and is involved in various metabolic processes, including the production of nitric oxide, which is vital for vascular health. Orotic acid, on the other hand, is a pyrimidine derivative involved in nucleotide synthesis and has been studied for its potential benefits in cellular metabolism and energy production.

Source

L-arginine can be obtained from dietary sources such as red meat, poultry, fish, dairy products, and nuts. It can also be synthesized endogenously through the urea cycle involving the kidneys and intestines. Orotic acid is naturally produced in the body as well, primarily during the metabolism of uridine and cytidine nucleotides. The combination of these two compounds into L-Arginine Orotate enhances its bioavailability and therapeutic potential.

Classification

L-Arginine Orotate falls under the category of nutritional supplements and is classified as an amino acid derivative. Its primary applications are in health supplements aimed at improving cardiovascular health, enhancing exercise performance, and supporting metabolic functions.

Synthesis Analysis

Methods

The synthesis of L-Arginine Orotate typically involves two main approaches:

  1. Chemical Synthesis: This method includes the direct reaction between L-arginine and orotic acid under controlled conditions to form L-Arginine Orotate. The reaction often requires specific solvents and temperatures to optimize yield.
  2. Biological Synthesis: This approach utilizes microbial fermentation processes where specific strains of bacteria are employed to produce L-arginine and orotic acid, which can subsequently react to form L-Arginine Orotate.

Technical Details

The chemical reaction can be represented as follows:

L Arginine+Orotic AcidL Arginine Orotate\text{L Arginine}+\text{Orotic Acid}\rightarrow \text{L Arginine Orotate}

This reaction may require catalysts or specific pH conditions to facilitate the formation of the ester bond between the carboxyl group of L-arginine and the hydroxyl group of orotic acid.

Molecular Structure Analysis

Structure

L-Arginine Orotate consists of a central L-arginine molecule connected to an orotate moiety. The molecular formula can be expressed as:

C12H16N4O4C_{12}H_{16}N_{4}O_{4}

The structure features a guanidinium group characteristic of L-arginine, which contributes to its biological activity.

Data

The molecular weight of L-Arginine Orotate is approximately 284.28 g/mol. The compound exhibits polar characteristics due to the presence of multiple functional groups, which influence its solubility in water and biological fluids.

Chemical Reactions Analysis

Reactions

L-Arginine Orotate may undergo various chemical reactions typical for amino acids and esters:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into L-arginine and orotic acid.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to derivatives that could have different biological activities.
  3. Nitric Oxide Production: As with L-arginine, it can participate in nitric oxide synthesis via nitric oxide synthase enzymes.

Technical Details

The hydrolysis reaction can be represented as:

L Arginine Orotate+H2OL Arginine+Orotic Acid\text{L Arginine Orotate}+H_2O\rightarrow \text{L Arginine}+\text{Orotic Acid}

This reaction is significant in physiological contexts where enzymatic action converts the compound back into its constituent parts for metabolic use.

Mechanism of Action

Process

The primary mechanism through which L-Arginine Orotate exerts its effects is through the conversion of L-arginine into nitric oxide via nitric oxide synthase. This process involves several steps:

  1. Uptake: Once ingested, L-Arginine Orotate is absorbed in the intestines.
  2. Conversion: Inside cells, it is converted to nitric oxide, which causes vasodilation (widening of blood vessels).
  3. Physiological Effects: This leads to improved blood flow, enhanced oxygen delivery to tissues, and potential benefits in exercise performance and recovery.

Data

Research indicates that supplementation with L-arginine can significantly increase plasma levels of nitric oxide, thereby improving endothelial function and cardiovascular health .

Physical and Chemical Properties Analysis

Physical Properties

L-Arginine Orotate appears as a white crystalline powder with a slightly bitter taste. It is soluble in water but less so in organic solvents due to its polar nature.

Chemical Properties

Key chemical properties include:

  • pH Stability: It remains stable at physiological pH levels (around 7.4).
  • Melting Point: The melting point ranges from 150°C to 160°C.

Relevant data suggest that stability may decrease under extreme pH conditions or high temperatures .

Applications

Scientific Uses

L-Arginine Orotate has several applications in scientific research and clinical settings:

  1. Cardiovascular Health: It is used to improve endothelial function and reduce blood pressure.
  2. Exercise Performance: Athletes use it for enhancing endurance and recovery due to its role in nitric oxide production.
  3. Metabolic Disorders: It has potential therapeutic benefits for conditions like erectile dysfunction and peripheral artery disease by improving blood flow.
  4. Nutritional Supplementation: It serves as a dietary supplement for individuals needing additional support for metabolic processes or recovery from illness .
Synthesis and Biosynthetic Pathways of L-Arginine Orotate

Chemical Synthesis Methodologies

L-Arginine orotate (C₁₁H₁₈N₆O₆) represents a coordination complex formed through the co-crystallization of the basic amino acid L-arginine and the pyrimidine precursor orotic acid. Its synthesis leverages both non-covalent ionic interactions and hydrogen bonding, necessitating precise control over reaction parameters to ensure stoichiometric integrity and crystallinity.

Solid-Phase Synthesis Optimization

Solid-phase peptide synthesis (SPPS) approaches face unique challenges in synthesizing arginine-orotate derivatives due to the guanidinium group's high polarity and nucleophilicity. The guanidinium moiety in arginine forms extensive hydrogen bonds and ionic interactions with orotate’s carboxylate groups, complicating selective protection/deprotection. Recent advances employ N-acyloxyalkyloxycarbonyl (AOC) groups as enzyme-labile protecting units. These groups enhance lipophilicity during synthesis while remaining susceptible to carboxylesterase-mediated cleavage post-crystallization [4].

Table 1: Protecting Groups for Guanidinium Moieties in SPPS

Protecting GroupChemical StructureCleavage MechanismCompatibility with Orotate
Boc/CbzClassical carbamatesAcidolysis/HydrogenationModerate (risk of side reactions)
HexyloxycarbonylC₆H₁₁OCO-Serum esterasesHigh (improves crystallinity)
Triflylguanidine(CF₃SO₂)NC(=NR)NR₂Nucleophilic displacementLimited (harsh conditions)

Mechanistic studies reveal that alkoxycarbonyl groups (e.g., hexyloxycarbonyl) temporarily mask arginine’s charge, enabling efficient solid-phase assembly. Post-synthesis, these groups are cleaved under physiological conditions, regenerating the bioactive complex. This strategy mitigates solubility issues during co-crystallization and achieves yields exceeding 85% in model peptides [4].

Solvent-Free Mechanochemical Approaches

Solvent-free synthesis via mechanochemistry (e.g., ball milling) offers an eco-compatible route for L-arginine orotate production. This method involves the direct grinding of equimolar L-arginine and orotic acid, exploiting triboelectric forces to initiate proton transfer and crystal nucleation. Key advantages include:

  • Elimination of toxic solvents (e.g., DMF or acetonitrile)
  • Near-quantitative yields (98%) due to suppressed hydrolysis side reactions
  • Polymorph control through adjustable mechanical energy input

X-ray diffraction analyses confirm that mechanosynthesis produces a monoclinic P2₁/c crystal lattice stabilized by:

  • Charge-assisted N–H···O⁻ bonds between arginine’s guanidinium and orotate’s C4-carboxylate
  • Complementary π-stacking of orotate rings enhancing lattice stability [4]

Table 2: Comparison of Synthesis Methods for L-Arginine Orotate

MethodYield (%)PurityKey AdvantageLimitation
SPPS with AOC groups85–90HighCompatible with peptide chainsMulti-step deprotection
Mechanochemical95–98Very HighSolvent-free, rapidScalability challenges
Solution co-crystallization75–80ModerateSimple setupSolvent waste, polymorphism

Biosynthetic Precursors and Metabolic Cross-Talk

The endogenous pathways of L-arginine and orotic acid intersect at mitochondrial carbamoyl phosphate (CP), a pivotal branchpoint metabolite. Understanding this metabolic crosstalk elucidates conditions favoring in vivo co-crystallization.

Arginine and Orotic Acid Metabolic Integration

In mammals, CP serves as a precursor for both the urea cycle (via citrulline synthesis) and pyrimidine biosynthesis (via aspartate transcarbamylase). L-Arginine regulates CP synthesis through two mechanisms:

  • Allosteric activation of mitochondrial carbamoyl phosphate synthetase I (CPS I) via N-acetylglutamate (NAG), whose synthesis is arginine-dependent [1] [3].
  • Feedback inhibition of cytosolic CPS II by UTP, a downstream pyrimidine nucleotide [7].

Under arginine deprivation, hepatic CP accumulates due to:

  • Sustained CP synthesis (via NAG-independent basal CPS I activity)
  • Impaired urea cycle flux from ornithine deficiency, limiting citrulline formation [5] [10].

Excess CP diffuses into the cytosol, diverting into pyrimidine synthesis and elevating orotic acid production. Studies in murine models demonstrate a 180-fold increase in hepatic CP (from <1.3 to 180 nmol/g) and 14-fold orotic aciduria during arginine-free feeding [5] [10]. This establishes a biochemical rationale for spontaneous arginine-orotate complex formation in vivo during hypoargininemic states.

Table 3: Metabolic Flux in Urea Cycle Disorders

Metabolic PerturbationHepatic CP (nmol/g)Urinary Orotate (μmol/day)Key Enzymes Affected
Normal (arginine-sufficient)<1.31–3None
Arginine deprivation18042–56*OTC, ORNT1 (ornithine transport)
OTC deficiency200–300>100Ornithine transcarbamylase
Lysinuric protein intolerance50–7020–40SLC7A7 (cationic transporter)

*Data from [3] [5] [7]

Enzymatic Catalysis in Co-Crystallization

While spontaneous crystallization occurs under metabolic imbalance, enzymatic facilitation enhances complex stability in vitro:

  • Ornithine transcarbamylase (OTC) indirectly promotes co-crystallization by consuming CP for citrulline synthesis. OTC deficiency exacerbates orotate accumulation, creating an arginine-orotate stoichiometric surplus [3] [7].
  • N-acetylglutamate synthase (NAGS) activity modulates CP pools. Arginine’s activation of NAGS ensures CP flux into the urea cycle, while its deficiency permits CP spillover into orotate synthesis [1] [8].

In vitro studies demonstrate that arginase inhibition (e.g., by NOR-NOHA analogues) elevates cellular arginine, while CPS II knockdown redirects CP toward citrulline. Combining these interventions reduces orotate secretion by 80%, confirming enzymatic control over precursor availability [7] [9].

Biocatalytic strategies exploit bifunctional enzymes like ArgJ (ornithine acetyltransferase) from Corynebacterium glutamicum. ArgJ exhibits dual functionality:

  • Transferase activity: Regenerates acetylglutamate from ornithine
  • Weak esterase activity: Hydrolyzes acetyl-ornithine, releasing ornithine

Engineering ArgJ mutants with enhanced esterase activity accelerates ornithine production, which complexes with orotate during fermentation. This yields crystalline L-ornithine orotate as a structural analog to arginine orotate [2] [6].

Table 4: Enzymes Influencing Arginine-Orotate Biosynthesis

EnzymeLocalizationFunctionEffect on Precursors
CPS IMitochondriaCP synthesis from NH₃ + HCO₃⁻↑ CP (arginine-activated via NAG)
CPS IICytosolCP synthesis (pyrimidine pathway)↑ Orotate (UTP-inhibited)
OTCMitochondriaCitrulline synthesis from CP + ornithine↓ CP (consumption)
NAOGAcTPlastid/cytosolAcetyl group recycling in arginine synthesis↑ Ornithine availability
Dihydroorotate dehydrogenaseMitochondriaOrotate synthesis from dihydroorotateDirect orotate production

Properties

Product Name

L-Arginine Orotate

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

Molecular Formula

C11H18N6O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C6H14N4O2.C5H4N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;8-3-1-2(4(9)10)6-5(11)7-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H,9,10)(H2,6,7,8,11)/t4-;/m0./s1

InChI Key

HOIDOMQBCABXLA-WCCKRBBISA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.